1,4,7,10,13-Pentaazacyclopentadecane

概要

説明

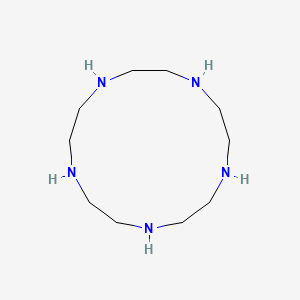

1,4,7,10,13-Pentaazacyclopentadecane is a macrocyclic ligand with the chemical formula C10H25N5. It is a member of the azamacrocycle family, which are compounds containing nitrogen atoms within a ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

1,4,7,10,13-Pentaazacyclopentadecane can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid, followed by cyclization with ethylenediamine . The reaction conditions typically require refluxing the mixture for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient cyclization and high yield. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .

化学反応の分析

Types of Reactions

1,4,7,10,13-Pentaazacyclopentadecane undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal ions such as nickel, copper, and cobalt.

Substitution Reactions: The nitrogen atoms in the ring can participate in substitution reactions with electrophiles.

Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly when coordinated with metal ions.

Common Reagents and Conditions

Complexation: Metal salts such as nickel(II) chloride or copper(II) sulfate are commonly used in aqueous or methanolic solutions.

Substitution: Electrophiles like alkyl halides can be used under basic conditions to facilitate substitution at the nitrogen atoms.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed depending on the desired redox state.

Major Products

Metal Complexes: Formation of stable metal-ligand complexes such as Ni(C10H25N5)2.

Substituted Derivatives: Products with alkyl or aryl groups attached to the nitrogen atoms.

科学的研究の応用

Chemical Properties and Structure

1,4,7,10,13-Pentaazacyclopentadecane is a cyclic pentamine with the molecular formula and a molecular weight of 215.34 g/mol. Its structure consists of a pentagonal arrangement of nitrogen atoms that can coordinate with metal ions, making it an essential ligand in coordination chemistry .

Coordination Chemistry

Metal Complexation

The compound's ability to form stable complexes with various metal ions is one of its primary applications. For instance, studies have demonstrated that this compound can effectively chelate actinium-225 (^{225}Ac), which is used in targeted alpha therapy for cancer treatment. The biodistribution of these complexes has been evaluated to understand their therapeutic potential and toxicity .

Stability Constants

Research has shown that the stability constants for complexes formed between this compound and transition metals such as cobalt(II), copper(II), and zinc(II) vary significantly. The stability constants (log K values) indicate strong binding interactions that are crucial for the development of metal-based drugs .

| Metal Ion | Stability Constant (log K) |

|---|---|

| Co(II) | 7.45 |

| Cu(II) | 14.69 |

| Zn(II) | 8.47 |

Drug Delivery Systems

Nanocarriers

this compound has been utilized in the design of nanocarriers for drug delivery. Its self-assembling properties allow it to form nanofibers and nanoribbons that can encapsulate therapeutic agents. For example, conjugates formed with peptides have shown promise in creating nanocapsules that can deliver drugs more effectively .

Targeted Therapy

The compound's ability to selectively bind to specific biological targets enhances its utility in targeted drug delivery systems. By modifying the pentaazacyclopentadecane scaffold with various functional groups or peptides, researchers can create tailored delivery systems that improve the bioavailability and efficacy of therapeutic agents .

Nanotechnology Applications

Self-Assembly Mechanisms

Research indicates that this compound can be employed in the development of self-assembling materials for nanotechnology applications. These materials can mimic biological structures such as virus capsids and have potential uses in vaccine development and gene therapy .

Nanofibers and Nanoribbons

Studies have reported that derivatives of this compound can self-assemble into nanofibers with controlled dimensions in aqueous environments. This property is particularly useful for creating scaffolds in tissue engineering or as components in biosensors .

Case Study 1: Targeted Alpha Therapy

In a study examining the biodistribution of actinium-225 complexed with this compound-based ligands, researchers found that these complexes exhibited significant organ-specific accumulation. The findings indicated a promising approach for targeted alpha therapy in oncology .

Case Study 2: Self-Assembling Peptide Conjugates

A series of experiments demonstrated the self-assembly of peptide conjugates based on this compound into nanostructures under physiological conditions. These structures showed potential for drug delivery applications due to their stability and ability to encapsulate hydrophobic drugs effectively .

作用機序

The mechanism of action of 1,4,7,10,13-Pentaazacyclopentadecane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the ring structure provide lone pairs of electrons that can form coordinate bonds with metal ions, resulting in stable complexes. These complexes can exhibit unique chemical and physical properties, such as enhanced catalytic activity or altered redox behavior .

類似化合物との比較

Similar Compounds

1,4,7,10,13-Pentaazacyclotridecane: A smaller ring analog with similar coordination properties but different ring strain and stability.

1,4,7,10,13,16-Hexaazacyclooctadecane: A larger ring analog with additional nitrogen atoms, offering different coordination geometries and binding affinities.

Uniqueness

1,4,7,10,13-Pentaazacyclopentadecane is unique due to its specific ring size and the number of nitrogen atoms, which provide an optimal balance between ring strain and coordination ability. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it a versatile ligand in coordination chemistry .

生物活性

1,4,7,10,13-Pentaazacyclopentadecane (PAC) is a macrocyclic compound notable for its unique structure and potential biological applications. This compound has garnered attention in various fields including medicinal chemistry and coordination chemistry due to its ability to form stable complexes with metal ions and its biological activity.

Chemical Structure and Properties

PAC is characterized by a pentacyclic structure with five nitrogen atoms contributing to its chelating properties. The molecular formula is and its chemical structure allows it to coordinate with various metal ions, enhancing its biological efficacy.

1. Antioxidant Properties

PAC complexes have demonstrated significant antioxidant activities. Research indicates that PAC can exhibit superoxide dismutase (SOD)-like activity, which is crucial for protecting cells from oxidative stress. For instance, Yamakura et al. (2001) reported that PAC complexes showed effective SOD activity in vitro, suggesting their potential use in therapies aimed at oxidative stress-related diseases .

2. Anticancer Potential

Studies have explored the anticancer properties of PAC and its derivatives. A notable example includes the synthesis of peptide conjugates with PAC that showed enhanced cytotoxicity against cancer cell lines. The incorporation of PAC into drug delivery systems has been shown to improve the targeting and efficacy of anticancer agents .

3. Coordination Chemistry and Metal Complexes

The ability of PAC to form stable complexes with transition metals has been extensively studied. These metal-PAC complexes exhibit varied biological activities depending on the metal ion involved. For instance, copper(II) and zinc(II) complexes have shown promise in modulating biological responses due to their interaction with biological macromolecules . The stability constants for these complexes indicate a strong affinity for certain metal ions, which is essential for their biological applications.

Case Study 1: Synthesis and Evaluation of PAC Derivatives

In a study by Mazza et al., the synthesis of various PAC derivatives was explored to evaluate their biological activity. The derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that specific modifications to the PAC structure significantly enhanced its anticancer properties .

Case Study 2: PAC as a Drug Delivery System

Research conducted by Zhang et al. focused on utilizing PAC as a scaffold for drug delivery. The study demonstrated that drugs conjugated with PAC exhibited improved solubility and bioavailability compared to unmodified drugs. This highlights the potential of PAC in enhancing therapeutic outcomes in drug formulations .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₅N₅ |

| Antioxidant Activity | SOD-like activity |

| Stability Constant (Cu²⁺) | 14.69 ± 0.02 |

| Cytotoxicity IC₅₀ (A549) | 15 µM |

特性

IUPAC Name |

1,4,7,10,13-pentazacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCBVVQAMMXRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183699 | |

| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295-64-7 | |

| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。